molecular formula C8H6ClNO4 B1359238 5-Chloro-2-methyl-3-nitrobenzoic acid CAS No. 154257-81-5

5-Chloro-2-methyl-3-nitrobenzoic acid

Cat. No.: B1359238
CAS No.: 154257-81-5
M. Wt: 215.59 g/mol
InChI Key: KSLZRIXXMKXDEO-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-3-nitrobenzoic acid is an organic compound with the molecular formula C₈H₆ClNO₄ It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Nitration of 2-methylbenzoic acid: The synthesis of 5-chloro-2-methyl-3-nitrobenzoic acid can begin with the nitration of 2-methylbenzoic acid. This involves treating 2-methylbenzoic acid with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the meta position relative to the methyl group.

    Chlorination: The nitrated product is then subjected to chlorination using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) to introduce the chlorine atom at the para position relative to the nitro group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and chlorination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Reduction: 5-Chloro-2-methyl-3-nitrobenzoic acid can undergo reduction reactions to convert the nitro group to an amino group, forming 5-chloro-2-methyl-3-aminobenzoic acid. This can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols, leading to the formation of various substituted benzoic acid derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

    Catalysts: Palladium on carbon, ferric chloride.

Major Products

    5-Chloro-2-methyl-3-aminobenzoic acid: Formed by reduction of the nitro group.

    Substituted benzoic acids: Formed by nucleophilic substitution reactions.

Scientific Research Applications

5-Chloro-2-methyl-3-nitrobenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 5-chloro-2-methyl-3-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the chlorine and methyl groups influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitrobenzoic acid
  • 3-Nitrobenzoic acid
  • 5-Chloro-2-nitrobenzoic acid

Uniqueness

5-Chloro-2-methyl-3-nitrobenzoic acid is unique due to the presence of both a methyl group and a chlorine atom on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The combination of these substituents provides distinct properties that can be leveraged in various applications.

Properties

IUPAC Name

5-chloro-2-methyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLZRIXXMKXDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154257-81-5
Record name 5-Chloro-2-methyl-3-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a conc. H2SO4 (90 mL) was added portionwise 5-chloro-2-methylbenzoic acid (13.2 g, 77.6 mmol) at −5-0° C. Then a mixture of conc. HNO3 (10.5 g, 1744 mmol) in conc. H2SO4 (15 mL) was added dropwise at −5-0° C. over a period of about 1.5 hr. After the addition, the mixture was stirred at this temperature for 2 hr. The mixture was poured into crashed ice with vigorous stirring and the precipitate was collected by filtration. The precipitate was dissolved in EtOAc, washed with brine, dried over anhydrous Na2SO4, and concentrated to give a crude title compound (13.2 g), which was used in the next step without further purification.
Name
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred solution of 5-chloro-2-methylbenzoic acid (1 mmol) in conc. H2SO4 (2 mL) was cooled to −10° C. and nitrating mixture (0.4 mL of conc. H2SO4+0.1 mL of conc. HNO3) was added to it in dropwise manner. The reaction mixture was stirred at the same temperature for 20 min then warmed to room temperature. The solid precipitate was filtered and dried to obtain 5-chloro-2-methyl-3-nitrobenzoic acid which was used in next step without further purification (yield 60-70%).
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A stirred solution of 5-chloro-2-methylbenzoic acid (1 mmol) in cone. H2SO4 (2 mL) was cooled to −10° C. and nitrating mixture (0.4 mL of conc. H2SO4+0.1 mL of conc. HNO3) was added to it in dropwise manner. The reaction mixture was stirred at the same temperature for 20 min then warmed to room temperature. The solid precipitate was filtered and dried to obtain 5-chloro-2-methyl-3-nitrobenzoic acid which was used in next step without further purification (yield 60-70%).
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 5-chloro-2-methylbenzoic acid (9.9 g, 58 mmol) in concentrated H2SO4 (70 ml, 1310 mmol) was cooled to −5° C. in an acetone/ice bath. A mixture of concentrated nitric acid (4.9 ml, 75 mmol) and concentrated H2SO4 (5.0 ml, 94 mmol) was added dropwise to the reaction mixture at −5° C. over 30 minutes. The reaction mixture was stirred at −5° C. for 2 hours before being poured onto ice (150 g) and the precipitate collected by filtration. The precipitate was dissolved in EtOAc (100 ml) and washed with brine (100 ml) before being dried over MgSO4, filtered and concentrated under reduced pressure to give 11.9 g of the title compound as an off-white solid. This material was used without further purification. LC-MS 57%, m/z=214.0/216.0, 1H NMR (500 MHz, Chloroform-d) δ 10.37 (1H, br. s.), 8.19 (1H, d, J=2.21 Hz), 7.91 (1H, d, J=2.21 Hz), 2.67 (2H, s).
Quantity
9.9 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

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